molecular formula C10H19NO6S B6609617 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid CAS No. 2353243-73-7

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid

Cat. No.: B6609617
CAS No.: 2353243-73-7
M. Wt: 281.33 g/mol
InChI Key: HGIMDLUXPJOCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, an amino group, and a methanesulfonyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid typically involves the protection of an amino acid derivative with a BOC group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used in substitution reactions. Deprotection reactions yield the free amine derivative of the compound.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid involves its role as a protecting group in organic synthesis. The BOC group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions to form the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid is unique due to the presence of both a BOC protecting group and a methanesulfonyl group. This combination allows for selective protection and deprotection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6S/c1-9(2,3)17-8(14)11-10(4,7(12)13)6-18(5,15)16/h6H2,1-5H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIMDLUXPJOCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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